molecular formula C9H11ClN2O2 B13576024 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride

Cat. No.: B13576024
M. Wt: 214.65 g/mol
InChI Key: REHQEMHLPMVFHV-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is a nitrogen-containing heterocyclic compound. It is a derivative of naphthyridine, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride typically involves multi-step processes. One common method is the aza-Diels-Alder reaction, which is activated by a Lewis acid . This reaction can produce the desired compound through regio- and stereoselective pathways. Another approach involves the cyclization of appropriate precursors under heat-assisted conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply. The use of continuous flow reactors and other advanced techniques could also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .

Scientific Research Applications

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-1,7-naphthyridine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of both carboxylic acid and hydrochloride groups. These features contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H10N2O2.ClH/c12-9(13)7-3-6-1-2-10-5-8(6)11-4-7;/h3-4,10H,1-2,5H2,(H,12,13);1H

InChI Key

REHQEMHLPMVFHV-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C=C(C=N2)C(=O)O.Cl

Origin of Product

United States

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